molecular formula C29H48O2 B128244 25-Hydroxysarcosterol CAS No. 153444-87-2

25-Hydroxysarcosterol

Cat. No.: B128244
CAS No.: 153444-87-2
M. Wt: 428.7 g/mol
InChI Key: KFFSVXGFRJRKRR-NSUZGPIOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

25-Hydroxycholesterol (25-HC, C₂₇H₄₆O₂, MW 402.65) is an oxysterol derived from cholesterol oxidation. It plays a pivotal role in lipid homeostasis by suppressing sterol regulatory element-binding protein (SREBP) cleavage, thereby downregulating cholesterol biosynthesis enzymes like HMG-CoA reductase . Beyond lipid metabolism, 25-HC modulates immune responses and induces apoptosis via caspase activation and Bcl-2 suppression, making it a critical molecule in both metabolic and oncological research . It is stored at -20°C due to its sensitivity to degradation .

Properties

CAS No.

153444-87-2

Molecular Formula

C29H48O2

Molecular Weight

428.7 g/mol

IUPAC Name

(3S,8R,9S,10R,13S,14S,17E)-17-[(4R,5S)-6-hydroxy-4,5,6-trimethylheptan-2-ylidene]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C29H48O2/c1-18(20(3)27(4,5)31)16-19(2)24-10-11-25-23-9-8-21-17-22(30)12-14-28(21,6)26(23)13-15-29(24,25)7/h8,18,20,22-23,25-26,30-31H,9-17H2,1-7H3/b24-19+/t18-,20+,22+,23+,25+,26+,28+,29-/m1/s1

InChI Key

KFFSVXGFRJRKRR-NSUZGPIOSA-N

SMILES

CC(CC(=C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C)C(C)C(C)(C)O

Isomeric SMILES

C[C@H](C/C(=C/1\CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)/C)[C@H](C)C(C)(C)O

Canonical SMILES

CC(CC(=C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C)C(C)C(C)(C)O

Synonyms

23,24-dimethylcholesta-5,17(20)-diene-3,25-diol
25-hydroxysarcosterol

Origin of Product

United States

Comparison with Similar Compounds

Key Differences :

  • 25-HC vs. 25-Hydroxytachysterol : The latter’s seco-cholestane structure (broken B-ring) distinguishes it from 25-HC’s intact tetracyclic system, making it a photoderivative of vitamin D analogs .
  • 25-HC vs. Campesterol : Campesterol’s C24 methyl group reduces intestinal cholesterol absorption, unlike 25-HC’s direct regulation of synthesis .
  • 25-HC vs. 20-Hydroxyecdysone : The ecdysteroid’s six hydroxyl groups and insect-specific hormonal role contrast with 25-HC’s mammalian metabolic functions .

25-Hydroxycholesterol

  • Cholesterol Homeostasis : Inhibits SREBP-2 processing, reducing LDL receptor and HMG-CoA reductase expression .
  • Immune Modulation : Activates liver X receptors (LXRs), enhancing macrophage cholesterol efflux and antiviral responses .
  • Apoptosis Induction : Downregulates anti-apoptotic Bcl-2 and activates caspases in cancer cells .

25-Hydroxytachysterol

  • Pharmaceutical Relevance : Recognized as Calcifediol Impurity C (EP), critical for quality control in vitamin D analog production .

Campesterol

  • Lipid-Lowering Action : Competes with cholesterol for micelle incorporation, reducing dietary absorption .

20-Hydroxyecdysone

Research Findings and Clinical Implications

  • 25-HC in Cancer : Preclinical studies highlight its pro-apoptotic effects in leukemia and prostate cancer models, though clinical translation requires further validation .
  • 25-Hydroxytachysterol Stability : Its photosensitivity necessitates stringent storage conditions to prevent degradation in pharmaceuticals .
  • Campesterol Therapeutics : Used in functional foods to manage hypercholesterolemia, with trials showing ~10% LDL reduction .
  • 20-Hydroxyecdysone : Investigated for muscle growth promotion, yet human efficacy remains controversial .

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